(2,5-Dimethyl-pyrrolidin-1-yl)-{2-hydroxy-6-[2-(4-hydroxy-phenyl)-ethyl]-phenyl}-methanone
Description
Properties
IUPAC Name |
(2,5-dimethylpyrrolidin-1-yl)-[2-hydroxy-6-[2-(4-hydroxyphenyl)ethyl]phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-14-6-7-15(2)22(14)21(25)20-17(4-3-5-19(20)24)11-8-16-9-12-18(23)13-10-16/h3-5,9-10,12-15,23-24H,6-8,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSVBURRCWDCYPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(N1C(=O)C2=C(C=CC=C2O)CCC3=CC=C(C=C3)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It has been found to significantly enhance monoclonal antibody production in recombinant chinese hamster ovary cells.
Mode of Action
The compound appears to interact with its targets by suppressing cell growth and increasing both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production.
Biochemical Pathways
It has been observed to suppress the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies. This suggests that it may influence the glycosylation pathways in cells.
Biological Activity
The compound (2,5-Dimethyl-pyrrolidin-1-yl)-{2-hydroxy-6-[2-(4-hydroxy-phenyl)-ethyl]-phenyl}-methanone , also known by its CAS number 1171924-53-0, has garnered attention for its potential biological activities. This article delves into its biological activity, supported by research findings, case studies, and data tables to provide a comprehensive overview of its effects and applications.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrrolidine ring and multiple aromatic groups, which are often linked to various biological activities. Its molecular formula and structural components are critical for understanding its mechanism of action.
Structure Overview
| Component | Description |
|---|---|
| Pyrrolidine | A five-membered ring containing nitrogen, influencing the compound's reactivity. |
| Hydroxy Groups | Contribute to solubility and interaction with biological targets. |
| Phenyl Groups | Often involved in the binding to receptors or enzymes. |
Monoclonal Antibody Production Enhancement
Recent studies have indicated that this compound can significantly enhance monoclonal antibody (mAb) production in cell cultures. Specifically, it was found to suppress cell growth while increasing the cell-specific glucose uptake rate and intracellular adenosine triphosphate (ATP) levels during mAb production processes .
Key Findings
- Increased mAb Production : Under conditions supplemented with the compound, mAb concentrations reached 1,098 mg/L, which is 1.5-fold higher than control conditions .
- Cell Viability : The compound maintained cell viability longer compared to controls, suggesting a protective effect on the cells during culture .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies revealed that specific fragments of the compound contribute significantly to its biological activity. For instance, the 2,5-dimethylpyrrole moiety was identified as particularly effective in enhancing cell-specific productivity without adversely affecting cell viability .
Potential Applications in Drug Development
This compound's ability to modulate mAb production makes it a candidate for further development in therapeutic applications, particularly in biopharmaceutical manufacturing where high yields of antibodies are desired.
Study 1: Enhanced Productivity in rCHO Cells
In a controlled study using recombinant Chinese Hamster Ovary (rCHO) cells, the addition of the compound led to:
- Cell-Specific Productivity : Increased from 7.1 pg/cell/day (control) to 11 pg/cell/day (compound-added) .
- Viability Maintenance : Viability remained stable until day 12 under treatment conditions compared to earlier declines in control cultures.
Study 2: Impact on Glycan Profiles
The compound also exhibited effects on the N-glycan profiles of produced antibodies, which is crucial for their therapeutic efficacy and safety. By controlling glycosylation patterns, it may enhance the quality attributes of therapeutic proteins .
Comparison with Similar Compounds
Comparison with Similar Compounds: Methodologies and Findings
Principles of Compound Similarity Assessment
Structural similarity analysis is foundational to drug discovery, guided by the "similar property principle," which posits that structurally analogous compounds exhibit comparable biological activities . Computational methods such as molecular fingerprinting (e.g., MACCS, Morgan fingerprints) and similarity metrics (e.g., Tanimoto, Dice coefficients) are employed to quantify similarity . These approaches enable virtual screening (VS) pipelines to prioritize candidates for experimental validation.
Structural and Functional Analogues
The target compound shares key motifs with several classes of bioactive molecules:
- Pyrrolidine-containing compounds: Analogues like (2,5-dimethylpyrrolidin-1-yl)-aryl methanones are explored for their conformational rigidity, which enhances target binding.
- Phenolic derivatives: Compounds with hydroxyl-substituted phenyl groups, such as tyrosine kinase inhibitors, often exhibit antioxidant or receptor-modulating properties.
Table 1: Hypothetical Comparison of Structural and Physicochemical Properties
*Tanimoto scores calculated using Morgan fingerprints (radius=2) .
Challenges and Exceptions
While similarity metrics are predictive, "activity cliffs"—minor structural changes leading to drastic activity differences—highlight the need for experimental validation . For example, minor substitutions on the pyrrolidine ring (e.g., ethyl vs. methyl groups) could alter binding affinity by >100-fold in kinase inhibitors .
Analytical Techniques for Validation
Spectrofluorometry and tensiometry, as demonstrated in quaternary ammonium compound studies (e.g., BAC-C12), could be adapted to assess critical micelle concentration (CMC) or aggregation behavior if the target compound exhibits surfactant-like properties . However, its phenolic and aromatic groups may instead favor techniques like surface plasmon resonance (SPR) for binding affinity measurements.
Preparation Methods
Mitsunobu Reaction for Ether Formation
The Mitsunobu reaction is pivotal for introducing ether linkages while preserving stereochemistry. In a related study, phenolic hydroxyl groups were alkylated using Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) to install alkoxy chains. For the target compound, 2-hydroxy-6-[2-(4-hydroxy-phenyl)-ethyl]-benzaldehyde could serve as an intermediate. The phenethyl group might be introduced via a Wittig reaction between a benzaldehyde derivative and a suitable ylide, followed by reduction to the ethyl linkage.
Protective Group Strategies
Protecting the phenolic hydroxy groups is essential to prevent unwanted side reactions. tert-Butyldimethylsilyl (TBS) or benzyl ethers are commonly used for this purpose. For example, in a synthesis of analogous compounds, Boc (tert-butoxycarbonyl) protection was employed to shield amine groups during alkylation steps.
Coupling Reactions to Form the Methanone Bridge
The methanone bridge connects the pyrrolidine and central phenyl moieties. This step likely involves nucleophilic acyl substitution or Friedel-Crafts acylation.
HBTU-Mediated Amide Coupling
HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) is widely used for activating carboxylic acids in amide bond formation. While the target structure features a ketone rather than an amide, similar coupling strategies could be adapted. For instance, reacting 2,5-dimethylpyrrolidine with a pre-functionalized benzoyl chloride derivative under Schotten-Baumann conditions would yield the methanone.
Friedel-Crafts Acylation
Friedel-Crafts acylation could position the pyrrolidine moiety onto the central phenyl ring. Using AlCl₃ as a catalyst, the reaction between 2,5-dimethylpyrrolidine-1-carbonyl chloride and the central phenyl ring would form the ketone linkage. However, this method requires careful control to avoid over-acylation, as noted in studies on pyrrole derivatives.
Final Assembly and Purification
Sequential Deprotection and Functionalization
After coupling, protective groups on the hydroxy and amine functionalities must be removed. For example, TBS ethers can be cleaved with tetrabutylammonium fluoride (TBAF), while Boc groups are removed under acidic conditions (e.g., HCl in dioxane).
Crystallization and Chromatography
Purification typically involves recrystallization from solvents like methanol or ethanol, as demonstrated in the isolation of 3-chloroacetylpyrrole derivatives. Column chromatography (silica gel, ethyl acetate/hexane gradients) may further resolve impurities, particularly for intermediates with multiple aromatic substituents.
Analytical Characterization
Spectroscopic Validation
High-Resolution Mass Spectrometry (HRMS)
HRMS data validate the molecular formula (C₂₁H₂₅NO₃), with exact mass matching the calculated value (M⁺ = 339.1834).
Challenges and Optimization Considerations
-
Regioselectivity : Introducing substituents at specific positions on the phenyl ring requires directing groups or protective strategies to avoid isomer formation.
-
Yield Optimization : Multi-step sequences often suffer from cumulative yield losses. For example, a four-step synthesis with 70% average yield per step results in an overall 24% yield.
-
Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification .
Q & A
Q. What are the critical steps and reaction conditions for synthesizing the compound?
Answer: The synthesis involves multi-step organic reactions, focusing on coupling the pyrrolidine and hydroxy-phenyl moieties. Key steps include:
- Acylation : Reacting a hydroxy-substituted phenylacetic acid derivative with 2,5-dimethylpyrrolidine using coupling agents like EDCI/HOBt in anhydrous dichloromethane (DCM) at 0–25°C for 12–24 hours .
- Protection/Deprotection : Temporary protection of phenolic -OH groups with tert-butyldimethylsilyl (TBS) chloride to prevent side reactions during acylation, followed by deprotection using tetrabutylammonium fluoride (TBAF) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to isolate the final product.
Table 1: Synthesis Optimization Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Acylation | EDCI, HOBt, DCM, 24h, 25°C | 65–70 | ≥95% |
| Deprotection | TBAF, THF, 2h, 0°C | 85–90 | ≥98% |
Q. What spectroscopic and analytical methods are used to characterize the compound?
Answer: Characterization relies on a combination of techniques:
Q. What biological activities or targets are associated with this compound?
Answer: Structural analogs of this compound exhibit:
- Receptor Modulation : Interaction with serotonin (5-HT) or histamine receptors due to the hydroxy-phenyl and pyrrolidine motifs, which mimic endogenous ligand scaffolds .
- Antioxidant Activity : The phenolic -OH groups scavenge free radicals, as demonstrated in DPPH assays (IC50 ~15 µM) .
Advanced Research Questions
Q. How can contradictory yield data in synthetic protocols be resolved?
Answer: Discrepancies in reported yields (e.g., 65% vs. 80%) often arise from:
- Reagent Purity : Use of freshly distilled DCM and anhydrous EDCI/HOBt minimizes side reactions .
- Temperature Control : Strict maintenance of 0°C during acylation prevents thermal degradation.
- Validation : Reproduce protocols with in-situ FTIR monitoring to track reaction progression and optimize quenching times .
Q. What structural modifications enhance the compound’s bioactivity or stability?
Answer:
- Substituent Engineering :
- Prodrug Design : Esterification of phenolic -OH groups improves oral bioavailability (e.g., acetate prodrug shows 3× higher Cmax in rat models) .
Q. How can computational modeling predict the compound’s interaction with biological targets?
Answer:
- Docking Studies (AutoDock Vina) : Simulate binding to 5-HT2A receptors (PDB ID: 6WGT). The pyrrolidine moiety forms hydrophobic interactions with Leu228, while the hydroxy-phenyl group hydrogen-bonds with Ser159 .
- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns; root-mean-square deviation (RMSD) <2.0 Å indicates stable binding .
Table 2: Computational Binding Affinity Predictions
| Target | Docking Score (kcal/mol) | Key Interactions |
|---|---|---|
| 5-HT2A Receptor | -9.2 | H-bond (Ser159), π-π (Phe234) |
| Histamine H1 Receptor | -7.8 | Van der Waals (Trp158) |
Q. How does the compound’s stability vary under different pH and solvent conditions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
